3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Crystal engineering Solid-state properties Supramolecular chemistry

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a planar orthorhombic heterocycle (dihedral 1.38°) with crystallographically validated π–π stacking (centroid–centroid 3.537 Å). Its 3-amino and 2-carbonitrile groups serve as orthogonal reactive handles for divergent cyclocondensation to imidazoline- and pyridothienopyrimidine-fused kinase inhibitor scaffolds. As the key intermediate in published antitumor Pim-1 programs, this building block provides CNS-favorable physicochemical properties (TPSA 90.9 Ų, XLogP3 2.9, HBD=1). Procure to ensure fidelity of structure-activity relationships and established synthetic routes.

Molecular Formula C10H9N3S
Molecular Weight 203.27g/mol
CAS No. 52505-57-4
Cat. No. B390413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
CAS52505-57-4
Molecular FormulaC10H9N3S
Molecular Weight203.27g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C#N)N)C
InChIInChI=1S/C10H9N3S/c1-5-3-6(2)13-10-8(5)9(12)7(4-11)14-10/h3H,12H2,1-2H3
InChIKeyJFSSJJOGTVVJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS 52505-57-4) – Core Properties and Procurement-Relevant Identity


3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS 52505-57-4, C₁₀H₉N₃S, MW 203.26) is a planar fused thieno[2,3-b]pyridine heterocycle bearing an amino group at position 3, methyl groups at positions 4 and 6, and a carbonitrile at position 2 [1]. The molecule exhibits near-complete planarity with a dihedral angle of 1.38(4)° between the thiophene and pyridine rings and crystallizes in an orthorhombic Pbca space group with unit cell parameters a = 14.562(3) Å, b = 8.1252(16) Å, c = 16.211(3) Å [1]. Its calculated physicochemical profile includes a topological polar surface area of 90.9 Ų, XLogP3 of 2.9, and one hydrogen bond donor . The compound is recognized as a versatile synthetic building block and is noted in the literature as a key intermediate for antitumor drug discovery efforts [1].

Why 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS 52505-57-4) Cannot Be Freely Substituted with Thienopyridine Analogs


Despite sharing the thieno[2,3-b]pyridine core scaffold with numerous analogs, the specific substitution pattern of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile—namely the 3-amino group, 4- and 6-methyl groups, and 2-carbonitrile—determines its unique crystallographic packing, synthetic reactivity, and downstream derivatization potential. The near-planar geometry (dihedral angle 1.38°) enables predictable π–π stacking interactions (centroid–centroid distance 3.537 Å) in the solid state that are absent in non-planar or differently substituted analogs [1]. Furthermore, the 2-carbonitrile and 3-amino groups serve as orthogonal reactive handles for cyclocondensation reactions that proceed with ethylenediamine and carbon disulfide to yield imidazoline derivatives, or with triethyl orthoformate and hydrazine to yield pyridothienopyrimidines [2]. Generic substitution with alternative thienopyridines lacking this exact substitution pattern would alter crystallinity, change reactivity profiles, and compromise the validity of structure-activity relationships established for this specific building block [1].

Quantitative Differentiation Evidence: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile vs. Structural Analogs


Planarity and π–π Stacking Distance – Crystallographic Comparison with Substituted Thienopyridine Analogs

The title compound exhibits near-perfect planarity with a dihedral angle of 1.38(4)° between the fused thiophene and pyridine rings [1]. This planarity enables intermolecular π–π stacking interactions between adjacent pyridine and thiophene rings with a centroid–centroid distance of 3.537(3) Å, which contributes to ordered crystal packing in the orthorhombic Pbca space group [1]. In contrast, 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, a structurally related analog, exhibits larger centroid–centroid distances of 3.6963(13) Å and 3.3812(13) Å for its π–π interactions [2].

Crystal engineering Solid-state properties Supramolecular chemistry

Hydrogen Bond Donor Count – Physicochemical Differentiation from Higher-Amino Analogs

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile possesses exactly one hydrogen bond donor (HBD) count, with an HBA count of 4, resulting in an HBD/HBA ratio of 0.25 . This balanced profile supports moderate membrane permeability while maintaining sufficient aqueous interaction potential. By comparison, 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide contains three hydrogen bond donors, which predictably reduces passive membrane permeability based on established drug-likeness rules [1]. The single HBD arises specifically from the 3-amino group, as the 4- and 6-methyl substituents do not contribute additional hydrogen bonding capacity.

ADME prediction Physicochemical profiling Drug-likeness

Synthetic Versatility – Orthogonal Reactivity of 2-Carbonitrile and 3-Amino Handles

The 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile scaffold contains two orthogonal reactive centers: the 2-carbonitrile and the 3-amino group. This dual functionality enables divergent synthetic pathways. Reaction with ethylenediamine in the presence of catalytic CS₂ yields 2-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-3-amine, while reaction with triethyl orthoformate followed by hydrazine hydrate yields 4-imino-7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-3(4H)-amine [1]. In contrast, 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, a 5-bromo-substituted analog, requires an additional synthetic step (bromination) and exhibits altered reactivity due to the electron-withdrawing bromine substituent at position 5 [2].

Heterocyclic synthesis Building block chemistry Medicinal chemistry

Procurement-Driven Application Scenarios for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS 52505-57-4)


Antitumor Drug Discovery – Key Intermediate for Fused Heterocyclic Libraries

The title compound is explicitly cited as a key intermediate in research aimed at the synthesis and investigation of new antitumor drugs [1]. Its 2-carbonitrile and 3-amino groups enable divergent cyclocondensation to yield imidazoline-fused and pyridothienopyrimidine-fused derivatives [2], both of which represent privileged scaffolds in kinase inhibitor discovery. Procuring this specific building block ensures access to validated synthetic routes for generating libraries of Pim-1 and related kinase-targeting compounds .

Crystallography and Solid-State Characterization Studies

The near-perfect planarity (dihedral angle 1.38°) and defined π–π stacking interactions (centroid–centroid distance 3.537 Å) make this compound a reference standard for solid-state studies of thieno[2,3-b]pyridine systems [1]. Its orthorhombic Pbca crystal packing is fully characterized at 113 K, providing a benchmark for polymorph screening and co-crystal engineering efforts where predictable intermolecular interactions are required [1].

Medicinal Chemistry Scaffold with Favorable Physicochemical Profile

With a single hydrogen bond donor (HBD = 1), topological polar surface area of 90.9 Ų, and XLogP3 of 2.9, this compound occupies an attractive region of oral drug-like chemical space . These properties are particularly favorable for central nervous system (CNS) drug discovery programs where balanced permeability and solubility are critical, and the thieno[2,3-b]pyridine core has precedent in CNS-active allosteric potentiators [3].

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